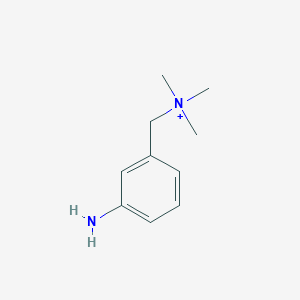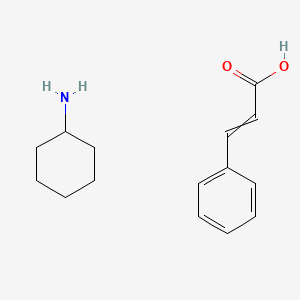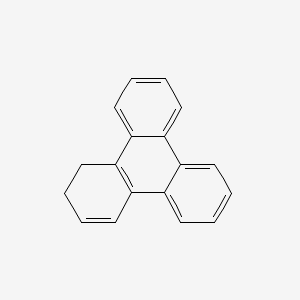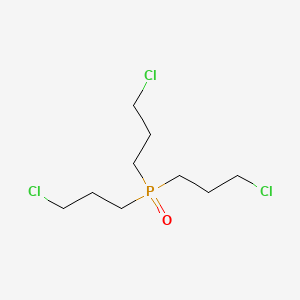
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is a chlorinated organophosphorus compound widely used as a flame retardant and plasticizer. It is commonly added to polyurethane foams and other consumer products to enhance their fire resistance. This compound is known for its effectiveness in reducing flammability and is often used as a replacement for more toxic brominated flame retardants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is typically synthesized through the reaction of propylene oxide with phosphoryl chloride. This reaction produces a mixture of products, with the tris(2-chloro-1-methylethyl) isomer being the most dominant. The reaction conditions generally involve the use of a solvent such as toluene and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where propylene oxide and phosphoryl chloride are combined under controlled conditions. The mixture is then purified to isolate the desired isomer. The process is optimized to maximize yield and minimize the production of unwanted by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Widely used in the production of flame-retardant materials, including foams, textiles, and coatings.
Wirkmechanismus
The mechanism by which tris(3-chloropropyl)(oxo)-lambda~5~-phosphane exerts its flame-retardant effects involves the release of chlorine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloro-1-methylethyl) phosphate: Another chlorinated organophosphorus flame retardant with similar applications.
Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate: A related compound with slightly different chemical properties.
Tris(2-chloropropyl) phosphate: Another isomer with similar flame-retardant properties.
Uniqueness
Tris(3-chloropropyl)(oxo)-lambda~5~-phosphane is unique in its specific isomeric form, which provides distinct chemical and physical properties. Its effectiveness as a flame retardant and its relatively lower toxicity compared to brominated flame retardants make it a preferred choice in many applications .
Eigenschaften
CAS-Nummer |
65419-91-2 |
|---|---|
Molekularformel |
C9H18Cl3OP |
Molekulargewicht |
279.6 g/mol |
IUPAC-Name |
1-[bis(3-chloropropyl)phosphoryl]-3-chloropropane |
InChI |
InChI=1S/C9H18Cl3OP/c10-4-1-7-14(13,8-2-5-11)9-3-6-12/h1-9H2 |
InChI-Schlüssel |
ASFWMJNIGACGJD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CP(=O)(CCCCl)CCCCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



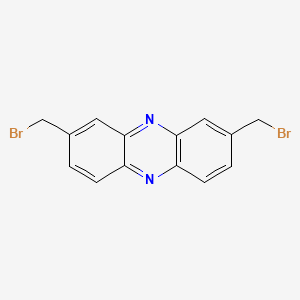
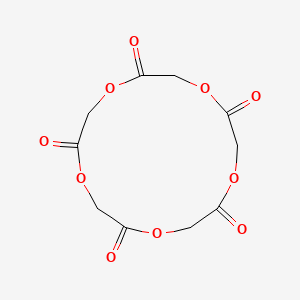
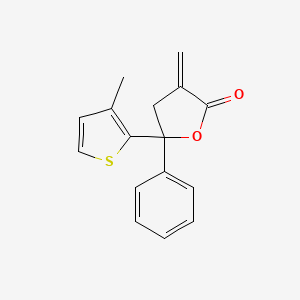
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)


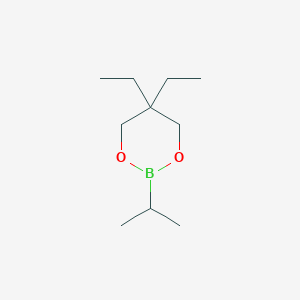
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
